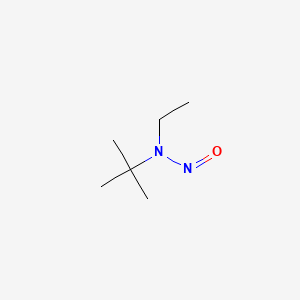

叔丁胺,N-乙基-N-亚硝基-

描述

“tert-Butylamine, N-ethyl-N-nitroso-” is a compound with the molecular formula C6H14N2O . It is an aliphatic primary amine .

Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . This methodology features a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .Molecular Structure Analysis

The IUPAC name for this compound is N-tert-butyl-N-ethylnitrous amide . The InChI string is InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 and the canonical SMILES string is CCN(C©©C)N=O .Chemical Reactions Analysis

N-Nitrosamines are a class of compounds notorious for their potent carcinogenicity . They are known to undergo enzymatic α-hydroxylation with cytochrome P450 and subsequently form the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butylamine, N-ethyl-N-nitroso-” is 130.19 g/mol . The computed XLogP3-AA value is 1.5 .科学研究应用

醇的电催化氧化

叔丁胺的衍生物,N-叔丁基-N-[1-二乙基膦酰基-(2,2-二甲基丙基)]硝氧自由基,表现出可逆的氧化还原行为,并对醇的氧化表现出电催化作用。该化合物有效地将4-甲基苄醇转化为4-甲基苯甲醛,显示出在电化学过程中作为高效催化剂的潜力(Kashiwagi 等人,2002 年)。

大气降解

叔丁胺主要通过与 OH 自由基反应经历大气降解。该过程生成叔丁基硝胺和丙酮作为主要产物,表明其在大气化学和潜在环境影响中的作用(Tan 等人,2018 年)。

某些 N-亚硝基化合物的非致癌性

对 N-亚硝基化合物 (NOC) 的研究强调,叔烷基化 N-亚硝胺,可能包括叔丁胺,N-乙基-N-亚硝基-的衍生物,是非致癌的。这归因于它们无法产生反应性最终致癌物,并且它们无法在 DNA 复制过程中引起突变碱基错配(Salam & Lyngdoh,2020 年)。

化学合成

叔丁胺,N-乙基-N-亚硝基-用作各种合成过程中的前体或中间体,包括 N-叔丁基亚磺酰胺的合成,表明其在有机合成中以及在制药行业中的重要性(Spitz 等人,2014 年)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

生化分析

Biochemical Properties

tert-Butylamine, N-ethyl-N-nitroso-: plays a significant role in biochemical reactions, particularly in the synthesis of N-nitroso compounds. It interacts with various enzymes and proteins, including those involved in the nitrosation process. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the transfer of a nitroso group to the target molecule, leading to the formation of N-nitroso derivatives.

Cellular Effects

The effects of tert-Butylamine, N-ethyl-N-nitroso- on various types of cells and cellular processes are profound. It has been identified as a probable carcinogenic agent, influencing cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to DNA damage and subsequent mutations. It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, tert-Butylamine, N-ethyl-N-nitroso- exerts its effects through several mechanisms. It binds to biomolecules, including DNA and proteins, leading to the formation of adducts that can interfere with normal cellular functions . The compound can inhibit or activate enzymes, depending on the context of the interaction. For example, it can inhibit enzymes involved in DNA repair, leading to an accumulation of DNA damage. Additionally, it can cause changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butylamine, N-ethyl-N-nitroso- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic cellular dysfunction, including sustained oxidative stress and persistent DNA damage.

Dosage Effects in Animal Models

The effects of tert-Butylamine, N-ethyl-N-nitroso- vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and transient changes in gene expression. At higher doses, it can lead to significant toxic effects, including liver and kidney damage, as well as increased risk of cancer . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

tert-Butylamine, N-ethyl-N-nitroso-: is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes nitrosation and other chemical modifications . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, tert-Butylamine, N-ethyl-N-nitroso- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects.

Subcellular Localization

The subcellular localization of tert-Butylamine, N-ethyl-N-nitroso- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.

属性

IUPAC Name |

N-tert-butyl-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMBWNDIEFEPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187591 | |

| Record name | tert-Butylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3398-69-4 | |

| Record name | N-Ethyl-2-methyl-N-nitroso-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-tert-butylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-N-ethylnitrosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-TERT-BUTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK5OQV24RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。